The synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine involves a one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a chemical compound characterized by the molecular formula and a molecular weight of 190.2 g/mol. It is notable for its potential biological activities and serves as a building block in the synthesis of more complex organic molecules . The compound is classified under guanidine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine typically involves the reaction between 5-methyl-1,3-benzoxazole and guanidine. This reaction is usually conducted in the presence of a suitable solvent and often requires a catalyst to enhance the yield of the desired product. Common solvents include dimethyl sulfoxide or ethanol, while catalysts may vary depending on the specific reaction conditions .
The reaction conditions are crucial for optimizing yield and purity. For instance, varying the temperature and pH can significantly influence the reaction kinetics and product formation. The industrial synthesis may involve scaled-up processes that utilize high-grade reagents and automated equipment to ensure consistent quality and efficiency .
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine features a benzoxazole ring fused with a guanidine moiety. The benzoxazole structure contributes to its aromatic character, while the guanidine group provides basic properties due to its nitrogen content.
The compound's structural data includes:
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine can undergo various chemical reactions:
Common reagents include:
The products formed depend on the reagents used. For example, oxidation may yield oxides while substitution reactions can produce numerous substituted derivatives that may possess unique biological activities.
The mechanism of action for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may enhance neurotransmitter release or inhibit certain enzymes, contributing to its observed biological effects. Ongoing research aims to elucidate these pathways more clearly .
While specific physical properties such as solubility and melting point are not extensively documented in available literature, it is generally expected that compounds of this nature exhibit moderate solubility in polar solvents due to their functional groups.
The chemical properties include:
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine has several scientific applications:
The strategic fusion of 5-methylbenzoxazole and guanidine moieties creates a hybrid scaffold with enhanced bioactivity potential. The benzoxazole nucleus provides a rigid, planar aromatic framework that facilitates π-stacking interactions with biological targets, while the guanidine group introduces strong hydrogen-bonding capabilities and cationic character at physiological pH. This molecular architecture is specifically engineered to target enzymes and receptors reliant on cationic-π or hydrogen-bonding interactions for ligand recognition, such as kinase ATP-binding sites and nucleic acid interfaces [4] [6].
The 5-methyl substituent serves dual purposes: (1) it induces electron-donating effects that modulate the benzoxazole ring's electron density, enhancing π-system nucleophilicity for target engagement; and (2) it provides steric optimization by occupying a specific hydrophobic pocket in target proteins without introducing excessive bulk. Computational analyses predict pKa values of 8.97±0.30 for the guanidine moiety, indicating partial protonation under physiological conditions—a crucial property for membrane penetration and intracellular accumulation [4]. Benzothiazole-guanidine hybrids demonstrate validated bioactivity against resistant bacterial strains, supporting the pharmacophore rationale for this hybrid design [6].
Table 1: Electronic and Physicochemical Properties of N-(5-Methyl-1,3-benzoxazol-2-yl)guanidine
Property | Value/Range | Biological Significance |
---|---|---|
Molecular Formula | C₉H₁₀N₄O | Optimal size for target penetration |
Predicted pKa (guanidine) | 8.97 ± 0.30 | Controls protonation state & solubility |
LogP (Predicted) | 1.47 ± 0.1 | Balances hydrophobicity & membrane permeation |
Boiling Point | 335.1 ± 35.0 °C | Indicates thermal stability during processing |
Hydrogen Bond Acceptors | 4 | Enhanced target binding capacity |
Synthesis predominantly follows a convergent approach involving cyclocondensation between guanidine derivatives and ortho-substituted phenols. The primary route (Scheme 1) initiates with reaction between cyano-guanidine (E) and 2-Amino-p-cresol under reflux conditions in aprotic solvents (e.g., DMF or DMSO), yielding the benzoxazole ring through dehydration cyclization [4]. Alternative pathways employ protected guanidines (e.g., Boc- or Cbz-derivatives) to prevent undesired side reactions, requiring subsequent deprotection steps:
Critical process parameters include:
1. **Temperature Control**: >120°C promotes cyclization but risks decomposition 2. **Solvent Selection**: Polar aprotic solvents (DMF, NMP) enhance yields vs. protic solvents 3. **Stoichiometry**: 1.2:1 guanidine-to-phenol ratio minimizes byproducts 4. **Catalysis**: ZnO nanoparticles (5 mol%) accelerate cyclocondensation under mild conditions
Yield optimization data reveals significant differences based on protecting group strategy: Boc-protected intermediates provide 72-85% yields pre-deprotection, while direct cyclocondensation without protection caps at 55-65% yield due to competing side reactions [4] [7].
Table 2: Synthetic Routes and Optimization Parameters
Route | Conditions | Yield (%) | Purity Challenge |
---|---|---|---|
Direct Cyclocondensation | DMF, 130°C, 12h | 55-65 | Thiourea byproducts (15-20%) |
Boc-Protected Intermediate | DCM/TFA deprotection, 0°C to RT | 72-85 | Acidic impurities |
Cbz-Protected Route | Pd/C, H₂, MeOH, 3h | 68-75 | Catalyst residues |
Nano-Catalyzed (ZnO) | EtOH, 80°C, 45 min (microwave) | 88 | Metal leaching |
The 5-methyl group's regioselective placement exerts profound electronic and steric influences on both synthetic efficiency and biological activity. Ortho-positioning relative to the oxazole nitrogen creates a sterically congested environment that dictates reaction regiochemistry during cyclocondensation. Comparative studies demonstrate that 5-methyl substitution:
Biological significance emerges in structure-activity relationship (SAR) studies: 5-methyl derivatives exhibit 4-8x enhanced antimicrobial activity against Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and anticancer potency against NCI-H460 NSCLC cells compared to 6-methyl or unsubstituted analogs. This aligns with computational docking showing the methyl group occupying a hydrophobic subpocket in VEGFR2 kinase and bacterial penicillin-binding proteins [7] [1].
Table 3: Impact of Methyl Substitution Patterns on Bioactivity
Substituent Position | Cyclization Yield (%) | Antiproliferative IC₅₀ (μM) | Antibacterial MIC (μg/mL) |
---|---|---|---|
5-Methyl | 88 | 0.41 ± 0.01 (NCI-H460) | 0.25 (P. aeruginosa) |
6-Methyl | 72 | 3.10 ± 0.15 | 4.0 |
Unsubstituted | 65 | 8.20 ± 0.30 | >16 |
4,7-Dimethyl | 78 | 1.85 ± 0.12 | 2.0 |
The amphoteric nature of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine complicates isolation due to:
Process innovations significantly impact purity-yield balance:
Scale-up data demonstrates critical tradeoffs: while lab-scale (≤5g) achieves 88% yield via microwave synthesis, pilot-scale (100g) requires modified conditions (reflux in NMP, 8h) to maintain 78% yield with equivalent purity profiles [4] [7].
Table 4: Purification Challenges and Remediation Strategies
Impurity Type | Source | Remediation Method | Impact on Yield |
---|---|---|---|
Thiourea Adducts | Sulfur reagents | Silica gel chromatography | -15% to -20% |
Unreacted 2-Amino-p-cresol | Incomplete cyclization | Acid-base extraction (pH 5.5) | -8% |
Isomeric Benzoxazoles | Tautomerization | Recrystallization (MeOH/H₂O) | -12% |
Metal Catalysts (Pd, Cu) | Cross-coupling routes | Chelating resin (Chelex 20) | -5% |
Solvent Residues | High-boiling solvents | Vacuum-drying (50°C, 48h) | Minimal |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1